1-Cyanohex-1-EN-1-YL acetate
Description
1-Cyanohex-1-EN-1-YL acetate is an organic compound featuring a conjugated hexene backbone substituted with a cyano (-CN) group and an acetate (-OAc) ester at the same carbon. Such compounds are typically explored in organic synthesis, polymer chemistry, or specialty chemical applications. The presence of both functional groups may influence reactivity, solubility, and stability compared to structurally related compounds .
Properties
CAS No. |
58901-93-2 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
1-cyanohex-1-enyl acetate |
InChI |
InChI=1S/C9H13NO2/c1-3-4-5-6-9(7-10)12-8(2)11/h6H,3-5H2,1-2H3 |
InChI Key |
BMUNPJFNSDWBLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=C(C#N)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyanohex-1-EN-1-YL acetate can be synthesized through several methods. One common approach involves the reaction of hex-1-en-1-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under mild conditions, with the acetate ester being formed as the primary product.
Industrial Production Methods: In an industrial setting, the production of 1-Cyanohex-1-EN-1-YL acetate may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetate ester and cyano group undergo hydrolysis under distinct conditions:
Reduction Reactions
Selective reduction of functional groups:
Nucleophilic Additions
The α,β-unsaturated system enables conjugate (1,4-) and direct (1,2-) additions:
Substitution and Elimination Reactions
Functional group interchange and decomposition pathways:
Thermal and Polymerization Behavior
Stability under heat and potential for macromolecular formation:
Scientific Research Applications
1-Cyanohex-1-EN-1-YL acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Cyanohex-1-EN-1-YL acetate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the acetate ester can undergo hydrolysis. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Acetate Esters
Cinnamyl Acetate (CAS 103-54-8)
Cinnamyl acetate, an aromatic ester derived from cinnamyl alcohol, is widely used in fragrances and flavorings. Key differences include:
- Structure: Cinnamyl acetate lacks a cyano group and instead features a phenylpropenyl chain.
- Molecular Weight: 176.21 g/mol (C₁₁H₁₂O₂) vs. ~169.19 g/mol (estimated for 1-Cyanohex-1-EN-1-YL acetate).
- Applications: Primarily used in cosmetics and food industries, whereas the cyano group in 1-Cyanohex-1-EN-1-YL acetate may direct it toward specialty polymers or pharmaceuticals .
Linalyl Acetate (CAS 115-95-7)
Linalyl acetate, a terpene ester, is notable for its floral scent and low toxicity. Comparisons include:
- Functional Groups : Linalyl acetate contains a branched terpene structure, contrasting with the linear hexene backbone of the target compound.
Comparison with Cyano-Containing Compounds
1-Cyclohexenylacetonitrile (CAS 6975-71-9)
This compound shares a cyclohexene ring and cyano group but lacks the acetate ester. Key contrasts:
- Solubility : 1-Cyclohexenylacetonitrile (C₈H₁₁N, MW 121.18 g/mol) is hydrophobic, while the acetate group in the target compound may enhance water miscibility slightly.
- Reactivity: The absence of an ester limits its utility in esterification or polymerization reactions, which are plausible pathways for 1-Cyanohex-1-EN-1-YL acetate .
Comparison with Cyclohexene Derivatives
2-(Cyclohexen-1-yl)acetic Acid (CAS 18294-87-6)
This carboxylic acid derivative (C₈H₁₂O₂, MW 140.18 g/mol) highlights the impact of functional groups:
- Acidity vs. Ester Stability : The carboxylic acid group confers acidity (pKa ~4-5), whereas the acetate ester in the target compound is hydrolytically stable under neutral conditions.
- Boiling Point : 140–142°C at 25 mmHg for the acid vs. likely lower volatility for the ester due to reduced hydrogen bonding .
Data Tables of Physicochemical Properties
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